molecular formula C14H17NO B2497113 N-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-N-methylprop-2-yn-1-amine CAS No. 1825709-31-6

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-N-methylprop-2-yn-1-amine

Cat. No.: B2497113
CAS No.: 1825709-31-6
M. Wt: 215.296
InChI Key: LUJZGGMNWUFXBV-UHFFFAOYSA-N
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Description

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-N-methylprop-2-yn-1-amine is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-N-methylprop-2-yn-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency of such reactions .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-N-methylprop-2-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuran alcohols.

Scientific Research Applications

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-N-methylprop-2-yn-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-N-methylprop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to inhibit lipid peroxidation and antagonize excitatory behavior coupled with peroxidative injury . The compound may also interact with cellular receptors and enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-N-methylprop-2-yn-1-amine stands out due to its unique combination of the benzofuran ring and the N-methylprop-2-yn-1-amine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methylprop-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-3-8-15(2)9-6-12-4-5-14-13(11-12)7-10-16-14/h1,4-5,11H,6-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJZGGMNWUFXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC2=C(C=C1)OCC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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